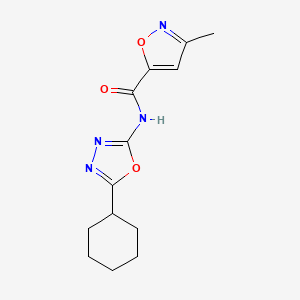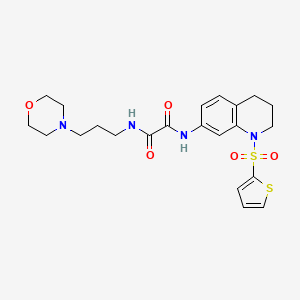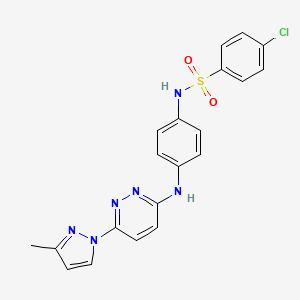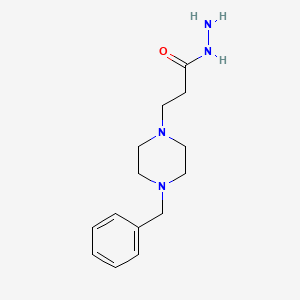![molecular formula C17H9FN2O B2902124 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-60-9](/img/structure/B2902124.png)
3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, commonly referred to as FIP, is a synthetic chemical compound with a wide range of applications in scientific research. It is a member of the indeno[1,2-c]pyridazin-5-one family, a group of heterocyclic compounds containing a nitrogen atom in the center of a five-membered ring. FIP has a unique molecular structure, which makes it an ideal candidate for a variety of research applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one involves the condensation of 4-fluoroaniline with 2,3-dihydro-1H-inden-5-ol, followed by cyclization with hydrazine hydrate and oxidation to form the final product.
Starting Materials
4-fluoroaniline, 2,3-dihydro-1H-inden-5-ol, hydrazine hydrate, oxidizing agent
Reaction
Step 1: Condensation of 4-fluoroaniline with 2,3-dihydro-1H-inden-5-ol in the presence of a suitable condensing agent such as triethylamine or pyridine to form the intermediate 3-(4-fluorophenyl)-2,3-dihydro-1H-inden-5-ol., Step 2: Cyclization of the intermediate with hydrazine hydrate in the presence of a suitable catalyst such as acetic acid or sulfuric acid to form the pyridazinone ring., Step 3: Oxidation of the pyridazinone intermediate to form the final product, 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, using an oxidizing agent such as potassium permanganate or hydrogen peroxide.
Mechanism Of Action
The mechanism of action of FIP is not fully understood, but it is believed to interact with proteins and enzymes in the body. It has been shown to interact with the enzyme adenosine deaminase, which is involved in the breakdown of adenosine triphosphate (ATP). FIP has also been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical And Physiological Effects
The biochemical and physiological effects of FIP have not been extensively studied. However, it has been shown to have anti-inflammatory properties in animal models, as well as to have an antifungal effect. In addition, FIP has been shown to reduce the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA.
Advantages And Limitations For Lab Experiments
The main advantage of using FIP in lab experiments is its availability and ease of synthesis. It is a relatively inexpensive compound, and can be synthesized from a variety of starting materials. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, FIP is a relatively new compound, and its effects on the body are not yet fully understood. As such, it is important to use caution when using FIP in experiments.
Future Directions
The potential applications of FIP are still being explored. Further research is needed to understand its mechanism of action, and to identify potential therapeutic uses. Additionally, research is needed to understand the biochemical and physiological effects of FIP, and to understand its effects on enzymes and proteins. Furthermore, research is needed to develop new synthesis methods for FIP, and to explore its potential use in the production of pharmaceuticals. Finally, research is needed to understand the potential toxicity of FIP and to investigate its effects on the environment.
Scientific Research Applications
FIP has a wide range of applications in scientific research. It is used as a model compound to study the structure and reactivity of heterocyclic compounds, and as a tool to investigate the biological effects of different compounds. It is also used to study the structure and reactivity of other compounds, such as organic acids and bases, and to investigate the effects of different compounds on enzyme activity. In addition, FIP is used in the synthesis of other compounds, such as indeno[1,2-c]pyridazin-5-ones, and in the production of pharmaceuticals.
properties
IUPAC Name |
3-(4-fluorophenyl)indeno[1,2-c]pyridazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRCGYXGPCNOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorobenzyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2902045.png)








![N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2902061.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2902062.png)
